Fmoc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid
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Overview
Description
Fmoc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid is a synthetic compound used primarily in the field of peptide synthesis. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The presence of the 3,4-difluorobenzyl group adds unique chemical properties to the molecule, making it valuable for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the introduction of the 3,4-difluorobenzyl group through a series of reactions, including nucleophilic substitution and coupling reactions. The final product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification methods can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the benzyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid is used as a building block for the synthesis of peptides and other complex molecules
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The presence of the Fmoc group allows for easy incorporation into peptide chains, facilitating the study of various biological processes.
Medicine
In medicine, this compound is used in the development of peptide-based drugs
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications, including the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of Fmoc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during the synthesis process. Once the desired peptide is synthesized, the Fmoc group can be removed under mild conditions, revealing the free amino group. The 3,4-difluorobenzyl group can interact with various molecular targets, influencing the biological activity of the resulting peptides.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-(s)-3-amino-2-(4-fluorobenzyl)propanoic acid
- Fmoc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid
- Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid
Uniqueness
Fmoc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid is unique due to the specific positioning of the fluorine atoms on the benzyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds. The presence of the Fmoc group also adds to its versatility in peptide synthesis.
Properties
Molecular Formula |
C25H21F2NO4 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(2S)-2-[(3,4-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21F2NO4/c26-22-10-9-15(12-23(22)27)11-16(24(29)30)13-28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,16,21H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m0/s1 |
InChI Key |
CPGHNIKQWGSPDL-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=CC(=C(C=C4)F)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=C(C=C4)F)F)C(=O)O |
Origin of Product |
United States |
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